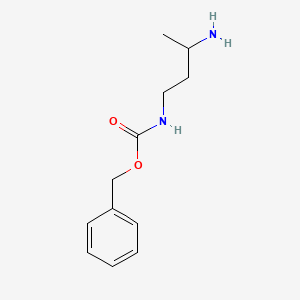
1-CBZ-AMINO-BUTYL-3-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CBZ-AMINO-BUTYL-3-AMINE, also known as benzyl 3-aminobutylcarbamate, is a compound with significant importance in organic chemistry. It is characterized by the presence of a benzyl carbamate group attached to a butyl chain with an amino group. This compound is often used as a protecting group for amines in various synthetic processes due to its stability and ease of removal under specific conditions .
Méthodes De Préparation
The synthesis of 1-CBZ-AMINO-BUTYL-3-AMINE typically involves the protection of the amino group using benzyl chloroformate (Cbz-Cl). The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The general reaction scheme is as follows:
Reaction with Benzyl Chloroformate: The amino group of the butylamine reacts with benzyl chloroformate in the presence of a base to form the carbamate.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-CBZ-AMINO-BUTYL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can remove the Cbz protecting group, yielding the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, reacting with electrophiles such as alkyl halides to form substituted products
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts, depending on the desired transformation.
Applications De Recherche Scientifique
1-CBZ-AMINO-BUTYL-3-AMINE finds applications in several scientific research fields:
Chemistry: It is widely used as a protecting group for amines in peptide synthesis and other organic syntheses.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors.
Medicine: It plays a role in the development of drugs, particularly those requiring selective protection and deprotection of functional groups.
Industry: The compound is utilized in the production of various chemicals and materials, benefiting from its stability and reactivity .
Mécanisme D'action
The mechanism by which 1-CBZ-AMINO-BUTYL-3-AMINE exerts its effects primarily involves the protection of amino groups. The benzyl carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions, such as catalytic hydrogenation or acidic cleavage .
Comparaison Avec Des Composés Similaires
1-CBZ-AMINO-BUTYL-3-AMINE can be compared with other similar compounds, such as:
N-Boc-Butylamine: Uses tert-butyl carbamate as the protecting group, which is removed under acidic conditions.
N-Fmoc-Butylamine: Uses fluorenylmethyloxycarbonyl as the protecting group, removed under basic conditions.
N-Alloc-Butylamine: Uses allyloxycarbonyl as the protecting group, removed under palladium-catalyzed conditions
The uniqueness of this compound lies in its stability and the mild conditions required for its deprotection, making it a versatile choice in various synthetic applications.
Propriétés
IUPAC Name |
benzyl N-(3-aminobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXTNLECRJBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(Furan-3-YL)ethyl]-8A-(hydroxymethyl)-5,6-dimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B7899879.png)

![4-Chloro-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B7899896.png)

![3-(Benzylamino)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]butanoic acid (non-preferred name)](/img/structure/B7899908.png)
![ethyl (2E)-2-[amino-(2-hydroxyethylamino)methylidene]-3-oxopentanoate](/img/structure/B7899916.png)




